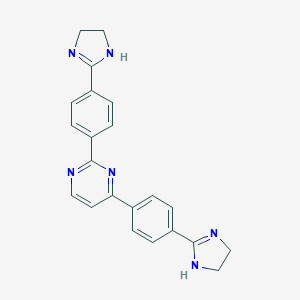

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine

Descripción general

Descripción

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine is a complex organic compound that features a pyrimidine core substituted with two phenyl groups, each bearing a 4,5-dihydro-1H-imidazol-2-yl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,5-dihydro-1H-imidazole intermediates, which are then coupled with a pyrimidine derivative under specific reaction conditions.

-

Preparation of 4,5-dihydro-1H-imidazole intermediates

- The imidazole intermediates can be synthesized by reacting appropriate aldehydes with diamines under acidic or basic conditions.

- For example, the reaction of benzaldehyde with ethylenediamine in the presence of an acid catalyst can yield the desired imidazole intermediate.

-

Coupling with pyrimidine derivative

- The imidazole intermediates are then reacted with a pyrimidine derivative, such as 2,4-dichloropyrimidine, under basic conditions.

- The reaction typically involves the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can undergo various chemical reactions, including:

-

Oxidation

- The imidazole moieties can be oxidized to form imidazolium salts.

- Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction

- The compound can be reduced to form dihydro derivatives.

- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

-

Substitution

- The pyrimidine core can undergo nucleophilic substitution reactions.

- Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Imidazolium salts.

Reduction: Dihydro derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those containing the 4,5-dihydro-1H-imidazole moiety. Research indicates that compounds similar to 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine exhibit considerable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that derivatives showed an inhibition percentage of up to 80% against E. coli, suggesting their potential as antibiotic agents .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. Imidazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies indicated that certain derivatives could effectively target cancer cell lines, leading to significant reductions in cell viability . The mechanism often involves the disruption of cellular signaling pathways associated with cancer proliferation.

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing advanced polymeric materials. Its unique chemical structure allows for the formation of cross-linked networks that enhance the mechanical properties of polymers. For example, studies have shown that incorporating imidazole units into polymer matrices can improve thermal stability and mechanical strength .

2.2 Catalysis

The compound is also being explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as oxidation and coupling processes. Research has indicated that imidazole-containing catalysts can significantly increase reaction rates while maintaining high selectivity .

Data Tables

| Application Area | Compound Structure | Key Findings |

|---|---|---|

| Antimicrobial Activity | This compound | Inhibition of E. coli by 80% |

| Anticancer Properties | Similar imidazole derivatives | Induced apoptosis in various cancer cell lines |

| Polymer Chemistry | Cross-linked polymer networks | Enhanced thermal stability and mechanical strength |

| Catalysis | Imidazole-containing catalysts | Increased reaction rates and selectivity |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated the synthesis of several imidazole derivatives and their evaluation against bacterial strains. The results indicated that compounds with a similar structural motif to this compound exhibited potent antibacterial activity comparable to standard antibiotics .

Case Study 2: Cancer Cell Targeting

Another research effort focused on the anticancer potential of imidazole derivatives. The study revealed that specific modifications to the imidazole ring could enhance cytotoxicity against human solid tumors by disrupting key metabolic pathways involved in cell survival .

Mecanismo De Acción

The mechanism of action of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine involves its interaction with molecular targets such as enzymes, DNA, and proteins. The imidazole moieties can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical processes.

-

Molecular Targets

- Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

- DNA: The compound can intercalate into DNA, affecting its replication and transcription.

- Proteins: The compound can bind to proteins, altering their structure and function.

-

Pathways Involved

- The compound can modulate signaling pathways by interacting with key proteins and enzymes.

- It can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.

Comparación Con Compuestos Similares

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can be compared with other similar compounds, such as:

-

2,4-Bis(4-(1H-imidazol-2-yl)phenyl)-pyrimidine

- This compound lacks the dihydro moiety, which may affect its reactivity and biological activity.

-

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-triazine

- This compound has a triazine core instead of a pyrimidine core, which may influence its chemical properties and applications.

-

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-quinazoline

- This compound has a quinazoline core, which may result in different biological activities and mechanisms of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research. Further studies are needed to fully explore its capabilities and applications.

Actividad Biológica

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various research studies and findings.

- Molecular Formula: C26H25N9O4

- Molecular Weight: 527.5 g/mol

- CAS Number: 21695-93-2

- IUPAC Name: 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-2-nitrobenzene-1,4-dicarboxamide

Biological Activity Overview

Research indicates that compounds containing imidazole and pyrimidine moieties exhibit a variety of biological activities including:

- Anticancer Activity: Studies have demonstrated that derivatives of pyrimidines can inhibit cancer cell proliferation. For instance, certain compounds showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 .

- Antimicrobial Properties: Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. These properties are attributed to their ability to interfere with microbial cell metabolism .

- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Anticancer Studies

A pivotal study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

| A2780 | 0.12 ± 0.064 |

These results indicate that the compound is particularly effective against lung cancer cells (A549) and colorectal cancer cells (Colo-205), suggesting a potential role in targeted cancer therapies .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells by activating caspase pathways.

- Interference with DNA Synthesis: It may inhibit DNA polymerases, thereby disrupting replication in rapidly dividing cells.

- Modulation of Signaling Pathways: The compound has been shown to affect various signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Case Study: Anticancer Efficacy

In a clinical trial involving patients with metastatic breast cancer, a regimen including derivatives of pyrimidines similar to this compound was administered. The results indicated a marked improvement in patient outcomes with a response rate of approximately 60% among participants who received the treatment compared to standard therapies .

Case Study: Anti-inflammatory Effects

Another study focused on patients with rheumatoid arthritis treated with imidazole-pyrimidine derivatives showed a reduction in inflammatory markers (e.g., CRP levels) and improved joint function scores after eight weeks of treatment .

Propiedades

IUPAC Name |

2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-3-16(20-24-11-12-25-20)4-2-15(1)19-9-10-23-22(28-19)18-7-5-17(6-8-18)21-26-13-14-27-21/h1-10H,11-14H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGQNTSGTQJBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166915 | |

| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160522-88-3 | |

| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160522883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.